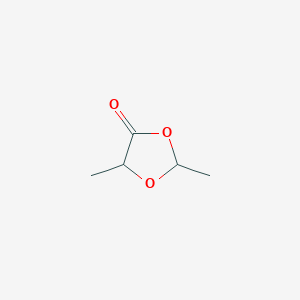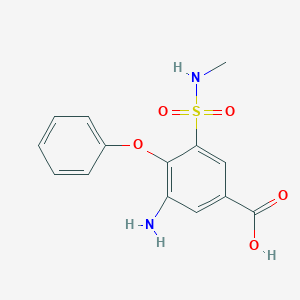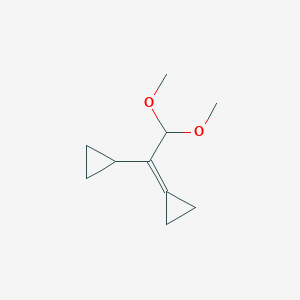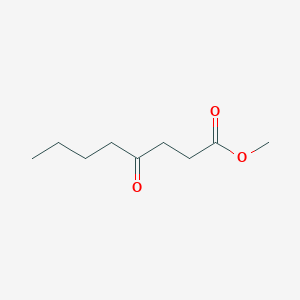![molecular formula C32H34N8O2 B14144632 1,1'-hexane-1,6-diylbis(3-{4-[(E)-phenyldiazenyl]phenyl}urea) CAS No. 524934-55-2](/img/structure/B14144632.png)
1,1'-hexane-1,6-diylbis(3-{4-[(E)-phenyldiazenyl]phenyl}urea)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-hexane-1,6-diylbis(3-{4-[(E)-phenyldiazenyl]phenyl}urea) is an organic compound characterized by its unique structure, which includes a hexane backbone and two urea groups attached to phenyl rings with diazenyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-hexane-1,6-diylbis(3-{4-[(E)-phenyldiazenyl]phenyl}urea) typically involves a multi-step process. One common method starts with the preparation of the diazenyl-substituted phenyl isocyanate, which is then reacted with hexane-1,6-diamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the quality of the product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-hexane-1,6-diylbis(3-{4-[(E)-phenyldiazenyl]phenyl}urea) can undergo various types of chemical reactions, including:
Oxidation: The diazenyl groups can be oxidized to form azo compounds.
Reduction: The diazenyl groups can be reduced to form hydrazine derivatives.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
1,1’-hexane-1,6-diylbis(3-{4-[(E)-phenyldiazenyl]phenyl}urea) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of 1,1’-hexane-1,6-diylbis(3-{4-[(E)-phenyldiazenyl]phenyl}urea) involves its interaction with specific molecular targets. The diazenyl groups can form hydrogen bonds and other non-covalent interactions with proteins and nucleic acids, potentially altering their function. The compound may also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-hexane-1,6-diylbis(3-phenylurea): Lacks the diazenyl substituents, resulting in different chemical and biological properties.
1,1’-hexane-1,6-diylbis(3-{4-[(E)-methylphenyldiazenyl]phenyl}urea): Contains methyl-substituted diazenyl groups, which may affect its reactivity and interactions.
Uniqueness
1,1’-hexane-1,6-diylbis(3-{4-[(E)-phenyldiazenyl]phenyl}urea) is unique due to the presence of the diazenyl substituents, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
524934-55-2 |
|---|---|
Fórmula molecular |
C32H34N8O2 |
Peso molecular |
562.7 g/mol |
Nombre IUPAC |
1-(4-phenyldiazenylphenyl)-3-[6-[(4-phenyldiazenylphenyl)carbamoylamino]hexyl]urea |
InChI |
InChI=1S/C32H34N8O2/c41-31(35-25-15-19-29(20-16-25)39-37-27-11-5-3-6-12-27)33-23-9-1-2-10-24-34-32(42)36-26-17-21-30(22-18-26)40-38-28-13-7-4-8-14-28/h3-8,11-22H,1-2,9-10,23-24H2,(H2,33,35,41)(H2,34,36,42) |
Clave InChI |
OFEWGIVHSQFAQO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)NCCCCCCNC(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![methyl 4-(5,6-dimethyl-4-oxo-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-2-yl)benzoate](/img/structure/B14144585.png)



![Tributyl{[(2-methylpropoxy)carbonothioyl]sulfanyl}stannane](/img/structure/B14144608.png)
![(E)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B14144613.png)
![Benzyl [4-methyl-2-(3-oxobutyl)phenyl]carbamate](/img/structure/B14144614.png)


![2-(4-chlorophenyl)-3-{5-[4-(propan-2-yl)phenoxy]pentyl}quinazolin-4(3H)-one](/img/structure/B14144631.png)
